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Compound Name: (5-Chlorothiophen-3-YL)methanol

Cat. No.: B1357866

An In-depth Technical Guide to (5-Chlorothiophen-3-YL)methanol for Advanced Research
Abstract

(5-Chlorothiophen-3-YL)methanol is a functionalized heterocyclic compound of significant
interest to the pharmaceutical and material science sectors. As a substituted thiophene, it
belongs to a class of molecules recognized as "privileged structures” in medicinal chemistry,
frequently incorporated into the core of various therapeutic agents.[1][2] This guide provides a
comprehensive technical overview of its molecular structure, physicochemical properties,
plausible synthetic routes, and methods for structural characterization. It is designed to serve
as a foundational resource for researchers in organic synthesis, drug discovery, and materials
science, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Physicochemical
Properties

(5-Chlorothiophen-3-YL)methanol, with the CAS Number 73919-87-6, is a derivative of
thiophene, a five-membered aromatic ring containing one sulfur atom.[3] The structure features
a chloromethyl group at the 3-position and a chlorine atom at the 5-position of the thiophene
ring. This specific substitution pattern dictates its electronic properties and reactivity, making it
a versatile building block in organic synthesis. The chlorine atom acts as an electron-
withdrawing group, influencing the aromaticity and reactivity of the thiophene ring, while the
primary alcohol function provides a key site for further chemical modification.[4]
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The molecular structure can be visualized as follows:
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Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde
(Precursor)

This protocol is adapted from a known procedure for the chlorination of thiophene-3-
carbaldehyde. [5]The use of N-chlorosuccinimide (NCS) provides a reliable method for
electrophilic chlorination of the electron-rich thiophene ring, with regioselective substitution
occurring at the 5-position due to the directing effects of the sulfur atom and the aldehyde

group.

Protocol:

Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 eq.) in glacial acetic acid
(approx. 9 mL per 1.0 g of aldehyde), add N-chlorosuccinimide (1.0 eq.).

o Heating: Heat the reaction mixture with stirring at 110 °C for 4 hours. The progress of the
reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material
IS consumed.

o Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture
with ethyl acetate (approx. 6 mL per 1.0 g of initial aldehyde).

e Washing: Transfer the solution to a separatory funnel and wash sequentially with water (3 x 5
mL), saturated sodium bicarbonate solution (2 x 2.5 mL), and finally with brine.

e Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield crude 5-chlorothiophene-3-carbaldehyde, which
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can be used in the next step, sometimes without further purification. [5]

Step 2: Reduction to (5-Chlorothiophen-3-YL)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic
synthesis. Sodium borohydride (NaBHa4) is an ideal reagent for this purpose due to its mild
nature and high selectivity for aldehydes and ketones over other functional groups like esters.
[6][7] Protocol:

o Reaction Setup: Dissolve the crude 5-chlorothiophene-3-carbaldehyde (1.0 eq.) in a suitable
solvent mixture, such as methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v, approx. 10
mL per 1.0 g of aldehyde).

e Cooling: Cool the solution in an ice bath to 0 °C.

o Reagent Addition: Add sodium borohydride (NaBHa4) (1.2-1.5 eq.) portion-wise to the stirred
solution, maintaining the temperature at 0 °C. Causality Note: Portion-wise addition is crucial
to control the exothermic reaction and hydrogen gas evolution.

» Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then
warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

e Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench
the excess NaBHa by the dropwise addition of 1N aqueous HCI or saturated aqueous
ammonium chloride until gas evolution ceases. [8]6. Extraction: Extract the product into an
organic solvent such as dichloromethane or ethyl acetate (3x volumes).

e Washing and Drying: Combine the organic layers, wash with water and brine, then dry over
anhydrous NazSOa.

o Concentration: Filter and concentrate the solution under reduced pressure to obtain the
crude (5-Chlorothiophen-3-YL)methanol.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials,
byproducts, and residual reagents. Flash column chromatography is the method of choice for
this purpose.
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Protocol:

Column Preparation: Prepare a silica gel column using a slurry packing method with a
suitable eluent system, such as a mixture of hexane and ethyl acetate.

o Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto
the top of the prepared column.

o Elution: Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and
gradually increasing the polarity to 7:3).

» Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

» Final Concentration: Combine the pure fractions and remove the solvent under reduced
pressure to yield the purified (5-Chlorothiophen-3-YL)methanol.

Structural Elucidation and Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized
compound. While comprehensive, peer-reviewed spectral data for (5-Chlorothiophen-3-
YL)methanol is not widely published, this section outlines the expected outcomes from
standard analytical techniques. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: To date, experimental *H and 3C NMR spectra for (5-Chlorothiophen-3-YL)methanol
are not readily available in the public domain. The data presented in Table 2 are predicted
values and should be used as a guide for experimental verification. Predicted shifts are based
on computational models and may vary from experimental values. [7][8] Expected *H NMR
Features:

e Thiophene Protons (H-2, H-4): Two signals in the aromatic region (approx. 7.0-7.5 ppm).
These would appear as doublets with a small coupling constant (J = 1-2 Hz) if they couple to
each other, or as singlets.
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e Methylene Protons (-CH20H): A singlet around 4.5-4.8 ppm. This signal may appear as a
doublet if it couples to the hydroxyl proton.

» Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range
(typically 1.5-5.0 ppm) and is exchangeable with D20.

Expected 3C NMR Features:

e Thiophene Carbons: Four distinct signals in the aromatic region (approx. 120-145 ppm). The
carbon bearing the chlorine (C-5) and the carbon attached to the hydroxymethyl group (C-3)
would be significantly influenced by these substituents.

o Methylene Carbon (-CH20H): One signal in the aliphatic region, expected around 60-65
ppm.

Predicted Chemical Shift (ppm) /

Data Type

Expected Features

~7.2 (s, 1H), ~7.0 (s, 1H), ~4.7 (s, 2H), ~2.0-3.0
1H NMR

(brs, 1H, -OH)

~144 (C-3), ~130 (C-5), ~127 (C-2), ~122 (C-4),
G NMR (C-3), ~130 (C-5), ~127 (C-2), ~122 (C-4)

~61 (-CH2)

3200-3500 (broad, O-H stretch), ~3100 (C-H

aromatic stretch), ~2900 (C-H aliphatic stretch),
FT-IR (cm™1) )

~1400-1500 (C=C aromatic stretch), ~1050 (C-

O stretch), ~700-800 (C-Cl stretch)

M+ peak at m/z 148/150 (approx. 3:1 ratio due
Mass Spec (El) to 3>Cl/?Cl isotopes). Key fragment: [M-

CH:zOH]*.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The
expected spectrum for (5-Chlorothiophen-3-YL)methanol would prominently feature a broad
absorption band in the region of 3200-3500 cm~* corresponding to the O-H stretching vibration
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of the alcohol. Other characteristic peaks would include C-H stretches for the aromatic ring and
the methylene group, C=C stretching of the thiophene ring, and C-O and C-ClI stretching
vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Under
Electron Impact (EIl) ionization, the molecule is expected to show a molecular ion peak (M*). A
key feature would be the isotopic pattern of chlorine, with two peaks at m/z 148 (for 35Cl) and
m/z 150 (for 3’Cl) in an approximate 3:1 intensity ratio, confirming the presence of one chlorine
atom.

Applications in Medicinal Chemistry and Drug
Discovery

Thiophene and its derivatives are of paramount importance in drug discovery. The thiophene
ring is considered a bioisostere of the benzene ring but offers unique properties, including
different electronic distribution and the ability to act as a hydrogen bond acceptor via its sulfur
atom. [1]This makes it a valuable scaffold in designing molecules that can interact effectively
with biological targets. [9]

» Scaffold for Bioactive Molecules: (5-Chlorothiophen-3-YL)methanol serves as a key
intermediate. The hydroxyl group can be easily converted into other functionalities (e.g.,
ethers, esters, amines) or used as a handle to link the thiophene core to other molecular
fragments.

e Modulation of Physicochemical Properties: The presence of the chlorine atom can enhance
membrane permeability and metabolic stability, or it can be used to fine-tune the binding
affinity of a drug candidate to its target protein.

» Precursor for Approved Drugs: While this specific molecule is a building block, related
structures like 5-chlorothiophene-2-carbonyl chloride are crucial intermediates in the
synthesis of major pharmaceuticals, such as the anticoagulant Rivaroxaban. [7][10]The
development of efficient syntheses for such building blocks is therefore critical for the
pharmaceutical industry.
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Safety, Handling, and Storage

As with any laboratory chemical, (5-Chlorothiophen-3-YL)methanol must be handled with

appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not

universally available, data from related chlorinated thiophene compounds provide a strong

basis for safe handling protocols. [1][2][11]

o Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and

appropriate chemical-resistant gloves (e.g., nitrile) at all times. [11]* Handling: Handle the
compound in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. [1]* Storage: Store in
a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container
tightly sealed.

First Aid Measures:

o Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated
clothing.

o Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.

o Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [2]*
Disposal: Dispose of waste material in accordance with local, state, and federal
regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(5-Chlorothiophen-3-YL)methanol molecular structure
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357866#5-chlorothiophen-3-yl-methanol-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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